

Quantitative Tubulin Binding Data for Cemadotin

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Compound Focus: Cemadotin

CAS No.: 159776-69-9

Cat. No.: S548460

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The primary biochemical data for **Cemadotin's** interaction with tubulin is summarized in the table below.

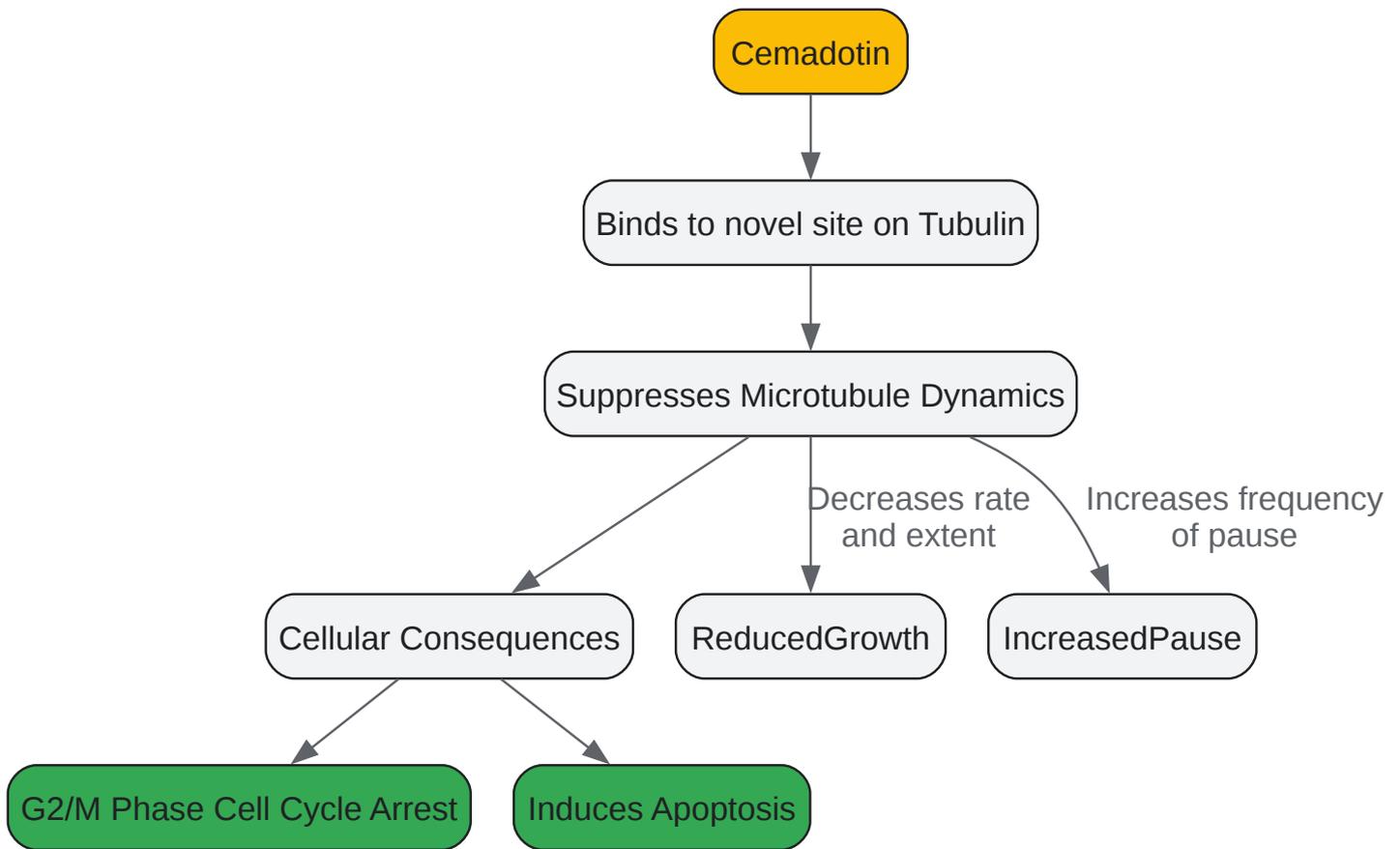
Compound	Binding Constant (Kd)	Number of Binding Sites	Experimental Method	Citation
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| **Cemadotin (LU103793)** | 19.4 μM (high affinity) 136 μM (low affinity) | Two distinct classes | Scatchard analysis of binding to tubulin [1] | [1] |

This data indicates that **Cemadotin** interacts with tubulin at a novel pharmacological site, as its binding was not inhibited by vinblastine (a known Vinca-site agent), and vice-versa [1].

Mechanism of Action & Functional Data

Beyond binding affinity, the functional consequences of **Cemadotin** binding on microtubule dynamics were characterized. The following diagram illustrates its mechanism of action.



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Cemadotin's mechanism leads to cell cycle arrest and apoptosis.

Key functional observations from the foundational study include [1]:

- **Suppression of Microtubule Dynamics:** Using quantitative video microscopy, **Cemadotin** was found to strongly suppress the **dynamic instability** of microtubules at steady state.
- **Specific Effects on Dynamics:**
 - Reduced the rate and extent of microtubule growing and shortening.
 - Increased the **rescue frequency** (transition from shortening to growing or pause).
 - Increased the percentage of time microtubules spent in an **attenuated (paused) state**.
- **Primary Antitumor Mechanism:** The study concluded that suppressing spindle microtubule dynamics, **without significant depolymerization** at low concentrations, is the likely mechanism for its antitumor action.

Context Among Related Compounds

Cemadotin is a synthetic analogue of the marine natural product **Dolastatin 15** [2] [1]. This class of compounds, along with others like Auristatins (MMAE, MMAF), are potent tubulin-binding agents that have found significant utility, particularly as the cytotoxic payloads in **Antibody-Drug Conjugates (ADCs)** [2] [3].

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References

1. Suppression of microtubule dynamics by binding of cemadotin ... [pubmed.ncbi.nlm.nih.gov]
2. Progress in the discovery and development of anticancer ... [pmc.ncbi.nlm.nih.gov]
3. A narrative review of the current landscape and future ... [tbcr.amegroups.org]

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